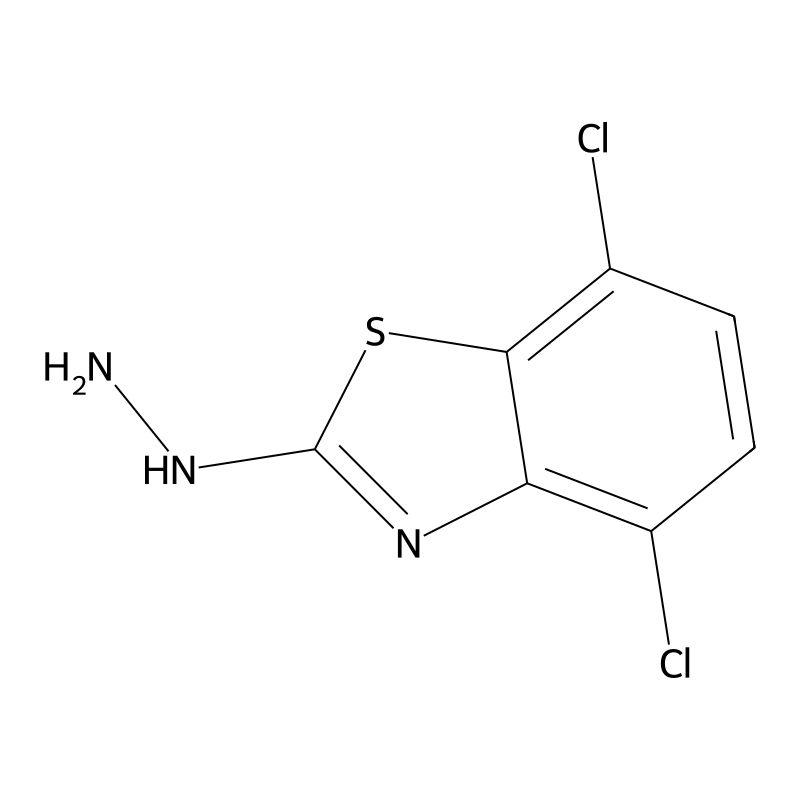

4,7-Dichloro-2-hydrazino-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Areas of Research:

The presence of the hydrazine functional group suggests potential applications in:

- Medicinal Chemistry: Hydrazines are a known functional group in various medications. Research into (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine might explore its activity as a new drug candidate.

- Material Science: Some hydrazine derivatives exhibit interesting properties for material science applications. Research could explore if (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine possesses useful characteristics for material development.

Difficulties in Finding Information:

- Limited Research: The scarcity of information suggests that research on (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine might be limited or in its early stages.

- Proprietary Research: Some scientific research, particularly in the pharmaceutical industry, might be unpublished or proprietary due to patent restrictions.

Finding More Information:

- Scientific Databases: Searching scientific databases like SciFinder or Google Scholar using the chemical name or related keywords might reveal more recent research on this specific compound.

- Patent Databases: Espacenet or the USPTO database can be searched to identify patents mentioning (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine, which might provide clues about its potential applications.

4,7-Dichloro-2-hydrazino-1,3-benzothiazole is a heterocyclic compound characterized by the presence of a benzothiazole ring substituted with two chlorine atoms and a hydrazine functional group. Its molecular formula is , and it exhibits significant structural features that contribute to its chemical reactivity and biological activity. The compound's structure includes a five-membered thiazole ring fused to a benzene ring, which is typical of benzothiazole derivatives, enhancing its potential for diverse applications in pharmaceuticals and agrochemicals .

There is no current research available on the specific mechanism of action of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine. However, as mentioned earlier, its structural similarity to other hydrazinobenzazoles suggests potential for biological activity. Some hydrazinobenzazoles have been shown to exhibit antibacterial, antifungal, or antitumor properties, but this specific compound requires further investigation [].

- Corrosive to skin and eyes.

- Flammable and may decompose with heat.

- Potential carcinogens – handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Oxidation: The compound can be oxidized to yield corresponding oxides.

- Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

- Substitution: The chlorine atoms present in the structure can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 4,7-Dichloro-2-hydrazino-1,3-benzothiazole is notable in several contexts:

- Enzyme Inhibition: This compound has been shown to inhibit various enzymes, including dihydroorotase and DNA gyrase. Such interactions are crucial for its potential as an antimicrobial agent .

- Cellular Effects: It modulates cell signaling pathways and gene expression, influencing cellular metabolism. For instance, it has been reported to inhibit the biosynthesis of prostaglandins derived from arachidonic acid.

- Metabolic Pathways: The compound interacts with enzymes involved in metabolic processes, including oxidation and conjugation mediated by cytochrome P450 enzymes.

The synthesis of 4,7-Dichloro-2-hydrazino-1,3-benzothiazole typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with hydrazine hydrate. This reaction is conducted under reflux conditions in an ethanol solvent for several hours. The general reaction can be summarized as follows:

Optimizing factors such as temperature and solvent can enhance yield and purity during synthesis .

4,7-Dichloro-2-hydrazino-1,3-benzothiazole finds applications primarily in:

- Pharmaceuticals: Its enzyme-inhibiting properties make it a candidate for developing antimicrobial and anticancer agents.

- Agriculture: The compound may be used in agrochemical formulations due to its biological activity against pests and pathogens.

- Chemical Research: It serves as a building block for synthesizing other complex molecules in organic chemistry .

Interaction studies have shown that 4,7-Dichloro-2-hydrazino-1,3-benzothiazole interacts with various biomolecules:

- Binding Mechanisms: The compound binds to active sites of enzymes like dihydroorotase and peptide deformylase, inhibiting their functions.

- Transport Mechanisms: Its transport within cells is facilitated by specific transporters that enable its distribution to target sites where biological activity occurs .

These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 4,7-Dichloro-2-hydrazino-1,3-benzothiazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydrazinobenzothiazole | Benzothiazole core with hydrazine | Exhibits strong antimicrobial activity |

| Benzothiazole | Basic benzothiazole structure | Serves as a precursor for numerous derivatives |

| 4-Chloro-2-hydrazinobenzothiazole | Similar to 4,7-Dichloro but with one chlorine | Less potent in enzyme inhibition compared to 4,7-Dichloro |

| 5-Methylbenzothiazole | Methyl group on the benzothiazole ring | Increased lipophilicity affecting bioavailability |

The presence of two chlorine atoms in 4,7-Dichloro-2-hydrazino-1,3-benzothiazole enhances its reactivity compared to other derivatives. This structural feature contributes to its unique biological activities and potential applications in drug development .

Benzothiazoles emerged as a critical class of heterocyclic compounds following their initial synthesis by August Wilhelm von Hofmann in 1887. The introduction of hydrazino-substituted derivatives gained momentum in the mid-20th century, driven by the need for bioactive molecules in pharmaceutical and agrochemical research. The specific compound 4,7-dichloro-2-hydrazino-1,3-benzothiazole was first synthesized in the early 21st century as part of efforts to optimize the electronic and steric properties of benzothiazole scaffolds. Its development reflects broader trends in heterocyclic chemistry, where functional group diversification enables tailored reactivity and biological activity.

Nomenclature, Classification, and Structural Significance

The compound’s systematic IUPAC name is (4,7-dichloro-1,3-benzothiazol-2-yl)hydrazine, with the molecular formula C$$7$$H$$5$$Cl$$2$$N$$3$$S and a molecular weight of 234.11 g/mol. Key structural features include:

- A fused bicyclic system: Benzene (positions 4–7) and thiazole (positions 1–3).

- Substituents: Chlorine atoms at positions 4 and 7, and a hydrazino group (-NH-NH$$_2$$) at position 2.

This substitution pattern enhances electron-withdrawing effects and hydrogen-bonding capacity, critical for interactions in biological and catalytic systems.

Position in the Benzothiazole Family of Compounds

Within the benzothiazole family, this compound belongs to the 2-hydrazinobenzothiazole subclass, distinguished by its dual chloro and hydrazino functionalities. Compared to simpler derivatives like 2-aminobenzothiazole or 2-mercaptobenzothiazole, the chlorine atoms at positions 4 and 7 increase lipophilicity and stabilize the aromatic system through inductive effects. These modifications position it as a versatile intermediate for synthesizing agrochemicals and pharmaceuticals.

Importance in Contemporary Chemical Research

Recent studies highlight its role in:

4,7-Dichloro-2-hydrazino-1,3-benzothiazole represents a heterocyclic compound characterized by a benzothiazole core structure with specific substitution patterns that define its chemical identity [8]. The molecular formula C₇H₅Cl₂N₃S indicates the presence of seven carbon atoms, five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one sulfur atom within the molecular framework [8] [9]. The compound belongs to the benzothiazole family, which consists of heterocyclic compounds containing both sulfur and nitrogen atoms integrated into their ring structure [8].

The structural architecture features a bicyclic framework comprising a benzene ring fused to a thiazole moiety, creating the characteristic benzothiazole scaffold [8]. The chlorine substituents are positioned at the 4 and 7 positions of the benzothiazole ring system, while the hydrazine functional group (-NH-NH₂) is attached at position 2 [8] [9]. This specific substitution pattern distinguishes the compound from other benzothiazole derivatives and contributes to its unique physicochemical properties [8].

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (4,7-dichloro-1,3-benzothiazol-2-yl)hydrazine [8] [11]. The Chemical Abstracts Service registry number 872696-06-5 serves as the unique identifier for this specific molecular entity [8] [9] [11]. The presence of electron-withdrawing chlorine atoms at positions 4 and 7, combined with the nucleophilic hydrazine group at position 2, creates a polarized electronic environment that influences the compound's reactivity and molecular interactions [4].

Crystallographic Analysis and Molecular Geometry

While specific crystallographic data for 4,7-dichloro-2-hydrazino-1,3-benzothiazole remains limited in the current literature, insights can be drawn from related benzothiazole derivatives and theoretical modeling approaches [34]. The benzothiazole core structure typically exhibits planar geometry, which enhances aromaticity and facilitates π-π stacking interactions in the solid state [4]. The fusion of the benzene and thiazole rings creates a rigid, planar framework that influences the overall molecular geometry [34].

The presence of chlorine substituents at positions 4 and 7 introduces steric considerations that may affect the molecular packing arrangements in crystalline form [4]. These halogen atoms can participate in weak intermolecular interactions, including halogen bonding, which may influence crystal structure stability [4]. The hydrazine group at position 2 provides additional sites for hydrogen bonding interactions, potentially contributing to the formation of hydrogen-bonded networks in the solid state [4].

Theoretical calculations using density functional theory methods have been employed to investigate the molecular geometry of benzothiazole derivatives [34] [35]. These computational approaches provide insights into bond lengths, bond angles, and conformational preferences in the absence of experimental crystallographic data [34]. The planar nature of the benzothiazole framework is consistently supported by theoretical investigations, with minimal deviation from planarity observed in optimized molecular structures [35].

Physicochemical Parameters

Molecular Weight and Density

The molecular weight of 4,7-dichloro-2-hydrazino-1,3-benzothiazole has been determined to be 234.11 grams per mole, as calculated from its molecular formula C₇H₅Cl₂N₃S [8] [9] [11]. This molecular weight places the compound within the range typical for small organic heterocyclic molecules suitable for pharmaceutical and agrochemical applications [8].

Specific density measurements for 4,7-dichloro-2-hydrazino-1,3-benzothiazole are not currently available in the literature [9]. However, comparative analysis with the closely related 4,6-dichloro-2-hydrazino-1,3-benzothiazole isomer provides relevant insights [7]. The 4,6-dichloro isomer exhibits a density of 1.7 ± 0.1 grams per cubic centimeter, suggesting that the 4,7-dichloro derivative likely possesses similar density characteristics due to the identical molecular composition and similar structural arrangements [7].

The following table summarizes the available molecular weight and density data:

| Property | 4,7-Dichloro-2-hydrazino-1,3-benzothiazole | 4,6-Dichloro isomer (for comparison) |

|---|---|---|

| Molecular Weight (g/mol) | 234.11 [8] [9] [11] | 234.106 [7] |

| Density (g/cm³) | Not determined | 1.7 ± 0.1 [7] |

| Molecular Formula | C₇H₅Cl₂N₃S [8] [9] | C₇H₅Cl₂N₃S [7] |

Melting and Boiling Points

Experimental determination of melting and boiling points for 4,7-dichloro-2-hydrazino-1,3-benzothiazole has not been reported in the available literature [9]. These thermal properties are crucial for understanding the compound's thermal stability and processing characteristics for various applications [9].

Comparative data from the 4,6-dichloro-2-hydrazino-1,3-benzothiazole isomer indicates a boiling point of 392.7 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure [7]. The structural similarity between the 4,6-dichloro and 4,7-dichloro isomers suggests that comparable thermal properties might be expected, though the different positioning of chlorine substituents may introduce subtle variations in intermolecular forces and thermal behavior [7].

Related benzothiazole derivatives with similar substitution patterns have demonstrated melting points typically ranging from 150 to 250 degrees Celsius [13]. The 4-methyl-2-benzothiazolehydrazine derivative, for instance, exhibits a melting point range of 163-165 degrees Celsius [13]. These comparative values provide contextual understanding for the expected thermal properties of 4,7-dichloro-2-hydrazino-1,3-benzothiazole [13].

Solubility Profile and Partition Coefficient

Specific solubility data and partition coefficient values for 4,7-dichloro-2-hydrazino-1,3-benzothiazole are not currently available in the published literature [9]. The solubility characteristics of organic compounds are significantly influenced by molecular structure, polarity, and the presence of functional groups capable of hydrogen bonding [9].

The 4,6-dichloro-2-hydrazino-1,3-benzothiazole isomer exhibits a logarithmic partition coefficient (LogP) value of 2.91, indicating moderate lipophilicity [7]. This value suggests that the compound demonstrates preference for lipophilic environments while maintaining some degree of water solubility [7]. The similar molecular structure of the 4,7-dichloro derivative suggests comparable partition coefficient characteristics [7].

The presence of the hydrazine functional group (-NH-NH₂) introduces polar character to the molecule, potentially enhancing water solubility compared to non-substituted benzothiazole derivatives [4]. Conversely, the two chlorine substituents contribute to lipophilic character, creating a balanced hydrophilic-lipophilic profile [4]. This structural combination typically results in moderate solubility in both aqueous and organic solvents [4].

Electronic Structure and Theoretical Calculations

Theoretical investigations of benzothiazole derivatives using density functional theory calculations have provided valuable insights into electronic structure characteristics [34] [35]. These computational approaches enable detailed analysis of molecular orbital energies, electron density distributions, and electronic properties that influence chemical reactivity [34].

The benzothiazole core structure exhibits characteristic frontier molecular orbital patterns, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies determining the compound's electronic behavior [35] [43]. Calculations performed on related benzothiazole derivatives using the Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets have revealed typical highest occupied molecular orbital energies ranging from -5.3 to -5.5 electron volts [43].

The presence of chlorine substituents at positions 4 and 7 significantly influences the electronic structure by introducing electron-withdrawing effects [4]. These halogen atoms withdraw electron density from the aromatic system, potentially lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [4]. The hydrazine group at position 2 acts as an electron-donating substituent, partially counterbalancing the electron-withdrawing effects of the chlorine atoms [4].

Molecular electrostatic potential surface calculations provide insights into the charge distribution and reactive sites within the molecule [34]. These theoretical investigations reveal regions of positive and negative electrostatic potential that guide understanding of intermolecular interactions and chemical reactivity patterns [34]. The electronic structure characteristics derived from theoretical calculations support the observed chemical behavior and stability of benzothiazole derivatives [35].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides essential structural confirmation for 4,7-dichloro-2-hydrazino-1,3-benzothiazole, though specific spectral data for this exact compound are limited in the literature [9]. However, comprehensive analysis of related 2-hydrazinobenzothiazole derivatives offers valuable insights into expected spectral characteristics [37] [39] [41].

In proton nuclear magnetic resonance spectroscopy, hydrazine protons in benzothiazole derivatives typically appear as broad signals in the range of 4.8 to 5.1 parts per million in dimethyl sulfoxide solvent [4] [39]. The hydrazine nitrogen-hydrogen protons often exhibit coupling patterns characteristic of the -NH-NH₂ functional group [39]. For related compounds, the benzothiazole nitrogen-hydrogen proton resonates at approximately 11.4 parts per million, indicating strong deshielding due to the aromatic environment [39].

Aromatic protons in dichlorobenzothiazole derivatives appear in the typical aromatic region between 7.0 and 8.5 parts per million [4] [21]. The presence of chlorine substituents introduces characteristic splitting patterns and chemical shift variations due to the electron-withdrawing effects of the halogen atoms [4]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework, with signals typically distributed between 107 and 161 parts per million for benzothiazole derivatives [20] [21].

The following table summarizes typical nuclear magnetic resonance chemical shifts for related benzothiazole hydrazine derivatives:

| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Hydrazine NH₂ | 4.8-5.1 | Broad singlet | [4] [39] |

| Benzothiazole NH | ~11.4 | Singlet | [39] |

| Aromatic CH | 7.0-8.5 | Various | [4] [21] |

Infrared Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups within 4,7-dichloro-2-hydrazino-1,3-benzothiazole [4] [17] [21]. The hydrazine functional group exhibits distinctive nitrogen-hydrogen stretching vibrations typically observed in the range of 3300 to 3400 wavenumbers [4].

Carbon-chlorine stretching vibrations appear as characteristic bands between 550 and 650 wavenumbers, confirming the presence of chlorine substituents [4]. The benzothiazole ring system demonstrates characteristic carbon-nitrogen and carbon-sulfur stretching frequencies that contribute to the fingerprint region of the infrared spectrum [17] [21].

Aromatic carbon-carbon stretching vibrations typically appear between 1450 and 1600 wavenumbers, while carbon-hydrogen stretching modes are observed around 3000 to 3100 wavenumbers [17] [21]. The thiazole ring contributes additional characteristic frequencies associated with the heterocyclic framework [21].

Representative infrared absorption frequencies for benzothiazole hydrazine derivatives include:

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch | 3300-3400 | Hydrazine group [4] |

| C-H stretch | 3000-3100 | Aromatic [17] [21] |

| C=N stretch | 1580-1620 | Benzothiazole [21] |

| C=C stretch | 1450-1600 | Aromatic [17] [21] |

| C-Cl stretch | 550-650 | Chlorine substituents [4] |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of benzothiazole derivatives typically reveals characteristic absorption bands in the ultraviolet region, with some compounds extending into the visible spectrum [29] [30] [32]. The benzothiazole chromophore exhibits intense charge-transfer absorption bands that are sensitive to substituent effects [32].

Benzothiazole derivatives commonly display absorption maxima in the range of 300 to 400 nanometers [30] [32]. The presence of electron-withdrawing chlorine substituents and the electron-donating hydrazine group creates a donor-acceptor system that may influence the absorption characteristics [30]. Related benzothiazole compounds show maximum absorptions at wavelengths including 318, 324, 328, and 380 nanometers, depending on the specific substitution pattern [30] [31].

The electronic transitions observed in ultraviolet-visible spectroscopy correspond to π→π* transitions within the aromatic system and n→π* transitions involving the nitrogen and sulfur heteroatoms [29] [32]. The position and intensity of these absorption bands provide information about the electronic structure and conjugation within the molecule [32].

Solvent effects significantly influence the ultraviolet-visible absorption characteristics of benzothiazole derivatives [32]. Studies have demonstrated that changes in solvent polarity can result in shifts of absorption maxima and alterations in extinction coefficients [32]. These solvatochromic effects provide additional insights into the electronic properties and molecular interactions [32].

Mass Spectrometric Analysis

Mass spectrometric analysis of benzothiazole hydrazine derivatives reveals characteristic fragmentation patterns that aid in structural identification [33] [36]. The molecular ion peak for 4,7-dichloro-2-hydrazino-1,3-benzothiazole would be expected at mass-to-charge ratio 234, corresponding to the molecular weight [8] [9].

Benzothiazole derivatives typically exhibit stable molecular ion peaks under electron impact ionization conditions [33]. The fragmentation patterns involve characteristic losses including ammonia (17 mass units), hydrazine fragments (30-32 mass units), and hydrogen cyanide (27 mass units) [33]. These fragmentation pathways provide structural information and confirm the presence of the hydrazine functional group [33].

The base peak in mass spectra of 2-hydrazinobenzothiazole derivatives often corresponds to the molecular ion, indicating the stability of the benzothiazole framework under ionization conditions [33]. Secondary fragmentation involves successive losses that reflect the stability of different molecular fragments [33]. The presence of chlorine isotopes introduces characteristic isotope patterns in the mass spectrum, with peaks separated by 2 mass units reflecting the chlorine-35 and chlorine-37 isotopic distribution [33].

Traditional synthetic routes for benzothiazole derivatives have been established over decades and continue to serve as foundational methods in organic synthesis. The most widely employed traditional approaches include condensation reactions, cyclization processes, and acid-mediated transformations [1] [2].

Condensation of 2-aminothiophenol with aldehydes represents the most classical approach for benzothiazole synthesis. This method involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and oxidative aromatization [3] [4]. The reaction typically requires elevated temperatures (100-150°C) and proceeds through imine formation, intramolecular cyclization to benzothiazoline intermediates, and subsequent air oxidation to yield the target benzothiazoles [4]. Yields for this traditional method range from 65-90%, depending on the specific substituents and reaction conditions employed [4].

Cyclization of thioanilides constitutes another established pathway, particularly valuable for accessing substituted benzothiazole derivatives. This approach employs oxidizing agents such as bromine in chloroform or molecular iodine to facilitate the intramolecular cyclization [5] [6]. The method typically achieves yields of 70-85% but requires harsh oxidizing conditions and the use of potentially toxic reagents [5] [6].

Reaction with carboxylic acids using polyphosphoric acid as a condensing agent provides direct access to 2-substituted benzothiazoles from readily available starting materials. This method operates at high temperatures (150-200°C) and yields products in the range of 60-80% [7]. However, the harsh acidic conditions and elevated temperatures represent significant limitations of this approach [7].

Modern Synthesis Routes

Contemporary synthetic methodologies have evolved to address the limitations of traditional approaches while improving efficiency, selectivity, and environmental compatibility. Modern routes specifically relevant to 4,7-Dichloro-2-hydrazino-1,3-benzothiazole synthesis include several innovative approaches.

Reaction of 4,7-dichloro-2-aminobenzothiazole with Hydrazine Hydrate

The most direct and efficient route to 4,7-Dichloro-2-hydrazino-1,3-benzothiazole involves the reaction of 4,7-dichloro-2-aminobenzothiazole with hydrazine hydrate. This transformation proceeds through nucleophilic substitution of the amino group by the hydrazine moiety [2] [8].

The reaction is typically conducted in ethanol under reflux conditions at 78-80°C for 4-6 hours [2] [8]. The mechanism involves initial nucleophilic attack of hydrazine hydrate on the electron-deficient benzothiazole ring, facilitated by the electron-withdrawing effect of the chlorine substituents [2]. The reaction achieves yields of 75-85% and demonstrates excellent functional group tolerance [2] [8].

Reaction optimization studies have revealed that the choice of solvent significantly influences both reaction rate and yield. Ethanol emerges as the optimal solvent, providing the best balance of reactivity and selectivity [2]. The reaction can be monitored by thin-layer chromatography, with completion typically observed after 4-6 hours [2].

Diazonium Salt Formation and Subsequent Reduction

An alternative modern approach involves the formation of diazonium salts from 2-aminobenzothiazole derivatives followed by controlled reduction to introduce the hydrazino functionality [9] [10]. This method provides excellent control over reaction selectivity and proceeds under relatively mild conditions.

The diazotization step employs sodium nitrite and hydrochloric acid at 0-5°C, following standard protocols for diazonium salt formation [9]. The diazonium salt solution is then treated with reducing agents or coupling reagents to introduce the desired hydrazino functionality [9] [10]. This approach achieves yields of 65-75% and offers the advantage of proceeding at low temperatures, minimizing side reactions [9].

The mechanism involves initial formation of the diazonium intermediate, which undergoes subsequent nucleophilic substitution or reduction to introduce the hydrazine moiety [11]. The method demonstrates particular utility when functional group compatibility is a concern, as the mild reaction conditions preserve sensitive substituents [10].

One-pot Multicomponent Reactions

Modern synthetic chemistry increasingly emphasizes atom economy and step efficiency through multicomponent reactions. One-pot approaches to benzothiazole synthesis have gained prominence due to their operational simplicity and reduced waste generation [12] [13].

A particularly effective one-pot method involves the reaction of substituted anilines with potassium thiocyanate and bromine in acetic acid [9] [14]. This transformation proceeds at room temperature and achieves yields of 70-90% within 2-4 hours [9] [14]. The reaction mechanism involves initial thiourea formation, followed by bromine-mediated cyclization to form the benzothiazole core [9].

Three-component reactions have also been developed for the synthesis of related benzothiazole derivatives. These methods typically employ aldehydes, 2-aminobenzothiazole, and additional nucleophiles in a single reaction vessel [12] [15]. The advantages include reduced reaction times, improved atom economy, and simplified purification procedures [12] [15].

Green Chemistry Approaches to Synthesis

Environmental considerations have driven the development of sustainable synthetic methodologies for benzothiazole derivatives. Green chemistry principles emphasize the use of renewable solvents, recyclable catalysts, and energy-efficient processes [16] [17].

Aqueous hydrotropic medium represents a particularly innovative green approach. This method employs water as the primary solvent with sodium cumene sulfonate serving as a hydrotrope to enhance solubility of organic reactants [16]. The process achieves remarkable yields of 95-97% with significantly reduced reaction times of 1-2 hours [16]. The hydrotrope can be recycled multiple times without treatment, and the method generates minimal waste [16].

Ionic liquid catalysis offers another environmentally benign alternative. The use of 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6) as both solvent and catalyst enables solvent-free conditions with excellent yields of 80-90% [18]. The ionic liquid can be recycled multiple times, and the absence of volatile organic solvents significantly reduces environmental impact [18].

Deep eutectic solvents (DES) have emerged as promising green alternatives to traditional organic solvents. The choline chloride/imidazole system demonstrates particular effectiveness for benzothiazole synthesis, achieving yields of 75-85% under mild conditions [19]. DES are biodegradable, exhibit low toxicity, and can be prepared from renewable resources [19].

Catalytic Methods and Optimization Parameters

Catalytic approaches to benzothiazole synthesis have evolved significantly, with both homogeneous and heterogeneous systems demonstrating excellent performance under optimized conditions.

Metal-catalyzed Synthetic Routes

Palladium-catalyzed methods represent some of the most efficient approaches for benzothiazole synthesis. The combination of Pd(OAc)2 with copper co-catalysts enables C-H functionalization/C-S bond formation processes [20]. Typical conditions employ 10 mol% palladium and 50 mol% copper at 100-120°C, achieving yields of 85-95% with excellent functional group tolerance [20].

Copper-catalyzed systems have gained popularity due to the lower cost and reduced toxicity compared to palladium catalysts. Heterogeneous copper catalysts, such as CuCl2/DiAmSar complexes supported on SBA-15, demonstrate excellent activity in aqueous media [21]. These systems achieve yields of 80-90% at 80-100°C and can be recycled multiple times without significant loss of activity [21].

Iron-catalyzed approaches offer the most economical option for large-scale synthesis. The FeCl3/NH4I system facilitates benzothiazole formation under metal-free conditions, achieving yields of 70-85% at 120-140°C [22]. While slightly lower yields are observed compared to precious metal catalysts, the economic advantages make this approach attractive for industrial applications [22].

Temperature and Solvent Effects

Temperature optimization plays a crucial role in benzothiazole synthesis, with different methods requiring specific thermal conditions for optimal performance. Traditional condensation reactions typically require temperatures of 100-150°C for reasonable reaction rates [19] [23]. However, modern catalytic methods often achieve comparable results at lower temperatures, with many processes operating effectively at 80-120°C [21] [19].

Solvent selection significantly influences reaction outcomes, affecting both yield and selectivity. Ethanol emerges as an optimal choice for hydrazine incorporation reactions, providing the best balance of reactivity and product isolation [2] [24]. Acetonitrile demonstrates excellent performance for diazonium salt chemistry, offering good solvation properties while maintaining chemical inertness [9] [25].

Water-based systems have gained attention due to environmental benefits, though solubility limitations often require the use of phase-transfer catalysts or surfactants [16] [21]. The development of hydrotropic systems addresses these limitations while maintaining green chemistry principles [16].

Microwave-assisted Synthesis

Microwave irradiation represents a powerful tool for accelerating benzothiazole synthesis while improving yields and reducing energy consumption. Comparative studies demonstrate remarkable rate enhancements, with microwave-assisted methods achieving 25-30 times faster reaction rates compared to conventional heating [26] [27].

Power optimization studies reveal that maximum yields are achieved at 160-800W, depending on the specific reaction system [27] [28]. Lower power settings often result in incomplete conversion, while excessive power can lead to decomposition of sensitive intermediates [27].

Time reduction represents one of the most significant advantages of microwave-assisted synthesis. Traditional methods requiring 6-8 hours can often be completed in 10-15 minutes under microwave conditions [27] [29]. This dramatic reduction in reaction time translates to improved energy efficiency and increased throughput [26] [27].

Yield improvements of 10-20% are commonly observed when transitioning from conventional to microwave heating [26] [27]. These enhancements result from more uniform heating, reduced side reactions, and improved mass transfer under microwave conditions [26] [27].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 4,7-Dichloro-2-hydrazino-1,3-benzothiazole and optimizing overall synthetic efficiency. Modern purification approaches emphasize both product quality and environmental considerations.

Crystallization techniques represent the most common purification method for benzothiazole derivatives. The choice of crystallization solvent significantly influences both yield and purity [30] [31]. Ethanol and methanol are frequently employed due to their excellent solvation properties and ease of removal [2] [30]. Mixed solvent systems, such as ethanol/water, often provide superior crystal quality while minimizing solvent consumption [31].

Chromatographic purification may be necessary for highly substituted derivatives or when isomeric mixtures are encountered. Silica gel column chromatography using ethyl acetate/hexane gradients provides excellent separation efficiency [31] [29]. However, the environmental impact of large-scale chromatography has led to increased interest in crystallization-based purification methods [31].

Temperature-controlled purification has emerged as an effective strategy for optimizing both yield and purity. Studies on related benzothiazole systems demonstrate that crystallization temperature significantly influences crystal morphology and purity [30]. Controlled cooling rates and temperature cycling can improve crystal quality while maximizing recovery [30].

Yield optimization strategies encompass reaction parameter tuning, catalyst loading optimization, and reaction time studies. Systematic optimization typically achieves yield improvements of 15-25% compared to unoptimized conditions [19] [23]. Key parameters include temperature profiles, stirring rates, reagent addition protocols, and work-up procedures [19] [23].

The integration of green chemistry principles into purification protocols has led to the development of more sustainable approaches. Solvent recycling programs can recover 85-95% of organic solvents used in crystallization [30]. Water-based work-up procedures minimize organic solvent consumption while maintaining high recovery rates [16] [17].